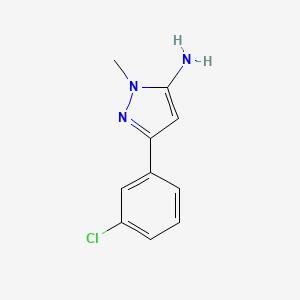

3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(3-chlorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGWCFFITRZPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536893 | |

| Record name | 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92406-44-5 | |

| Record name | 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an ideal framework for the design of novel therapeutic agents. This guide focuses on a specific, highly functionalized derivative: This compound .

As a Senior Application Scientist, the purpose of this document is to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications, grounding our discussion in established chemical principles and field-proven insights. This guide is designed not merely as a list of properties but as a functional tool to accelerate research and development efforts involving this versatile chemical entity.

Molecular Identification and Physicochemical Properties

Nomenclature and Structure

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀ClN₃

-

Structure:

(Note: A 2D chemical structure drawing would be placed here in a full document.)

The structure features a central pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The key substituents that dictate its properties are:

-

A 3-chlorophenyl group at the C3 position, which increases lipophilicity and introduces potential halogen bonding interactions.

-

A methyl group at the N1 position, which blocks tautomerization and provides a fixed regioisomer, simplifying subsequent reactions.[2]

-

A primary amine group at the C5 position, which serves as a critical handle for derivatization and is a key site for biological interactions.[3]

Physicochemical Data

The following table summarizes the key computed and expected physical properties of the compound. It is important to note that while specific experimental data for this exact isomer is not widely published, these values are derived from its chemical structure and data from closely related analogs.

| Property | Value | Source/Method |

| Molecular Weight | 207.66 g/mol | Calculated[4] |

| Monoisotopic Mass | 207.056325 Da | Calculated[4] |

| Appearance | Expected to be a solid (e.g., white to off-white powder) | Analogy[5] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol); low solubility in water. | Chemical Principles |

| logP (Octanol/Water) | ~2.6 | Computed[4] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The most direct and widely adopted method for constructing 5-aminopyrazole rings is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[6] For the target compound, this involves the reaction of 3-chloro-β-cyanopropiophenone (3-(3-chlorophenyl)-3-oxopropanenitrile) with methylhydrazine .

The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl, followed by an intramolecular cyclization where the terminal hydrazine nitrogen attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization. The use of methylhydrazine as the nucleophile definitively establishes the N1-methylation pattern.

Synthesis Workflow Diagram

Caption: Proposed synthesis of the target compound via condensation.

Detailed Experimental Protocol

This protocol is a representative example based on established methodologies for similar compounds.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (10 mL/mmol).

-

Reagent Addition: While stirring, add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation: Add distilled water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.[1]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures based on its structure and data from analogous compounds.[1][3][7]

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~7.2-7.8 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring. The splitting pattern will be complex due to meta- and ortho-couplings.

-

δ ~5.5 ppm (s, 1H): Proton at the C4 position of the pyrazole ring. Its singlet nature confirms the substitution pattern.

-

δ ~3.8-4.2 ppm (br s, 2H): Protons of the NH₂ group at C5. The signal is often broad and its chemical shift can vary with concentration and solvent.

-

δ ~3.6 ppm (s, 3H): Protons of the N-methyl group at the N1 position.

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~150-160 ppm: C3 and C5 carbons of the pyrazole ring (attached to phenyl and amine groups).

-

δ ~120-140 ppm: Aromatic carbons of the 3-chlorophenyl ring.

-

δ ~95-105 ppm: C4 carbon of the pyrazole ring.

-

δ ~35-40 ppm: N-methyl carbon.

-

-

Infrared (IR) Spectroscopy (ATR):

-

3200-3400 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine group.

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching (N-methyl).

-

1550-1610 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole and phenyl rings.[7]

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 208.0636. The presence of a chlorine isotope pattern (M+2 peak at ~33% intensity of M) would be a definitive confirmation.

-

Chemical Reactivity and Derivatization Potential

Reactivity of the 5-Amino Group

The primary amine at the C5 position is the most significant site of reactivity. Its nucleophilic character allows for a wide range of derivatization reactions, making the compound an excellent building block for combinatorial libraries and targeted synthesis.[3] Common reactions include acylation, alkylation, sulfonylation, and formation of ureas or thioureas.

Example Reaction: N-Sulfonylation

A prime example of its utility is the reaction with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride (tosyl chloride), to form a sulfonamide. This reaction is typically performed in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[1] Pyrazole-sulfonamide hybrids are of significant interest in drug discovery, with notable examples including the COX-2 inhibitor Celecoxib.[1]

Reactivity Workflow Diagram

Caption: Key reactivity pathways of the 5-amino group.

Applications in Drug Discovery and Development

The title compound is not just a chemical curiosity; it is a strategically designed intermediate for creating novel drug candidates.

-

Scaffold for Kinase Inhibitors: The aminopyrazole core is a well-known hinge-binding motif for many protein kinases, which are critical targets in oncology. The 3-chlorophenyl group can be directed into hydrophobic pockets within the enzyme's active site.

-

Anti-inflammatory Agents: As seen with related structures, pyrazole derivatives can be elaborated to target enzymes like cyclooxygenase (COX), making them candidates for new anti-inflammatory drugs.[1]

-

CNS-Active Agents: The overall physicochemical properties (logP ~2.6) suggest potential for blood-brain barrier penetration, opening avenues for developing agents targeting central nervous system disorders.

The combination of the stable, N-methylated pyrazole core, the lipophilic chlorophenyl group, and the reactive amino handle provides a powerful platform for Structure-Activity Relationship (SAR) studies.[5]

Safety, Handling, and Storage

Hazard Identification

Based on GHS classifications for the isomeric compound 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, this compound should be handled as potentially hazardous.[4]

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Hygiene: Avoid formation of dust.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9]

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value chemical intermediate with significant potential for research and drug development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the creation of diverse chemical libraries. The strategic placement of its functional groups provides a robust platform for developing targeted therapeutic agents in areas such as oncology and inflammation. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this compound into their research programs.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630. PubChem. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. ResearchGate. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and regioselective pathway for the synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two primary stages: the formation of the key intermediate, 3-(3-chlorophenyl)-3-oxopropanenitrile, followed by a cyclocondensation reaction with methylhydrazine to yield the target pyrazole. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and addresses the critical aspect of regioselectivity in the pyrazole ring formation.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound makes it a particularly interesting candidate for further chemical exploration and as a key intermediate in the synthesis of complex pharmaceutical agents. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence, as illustrated below. This pathway is designed for efficiency and control over the final product's regiochemistry.

Figure 1: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-(3-chlorophenyl)-3-oxopropanenitrile

The initial and crucial step is the synthesis of the β-ketonitrile intermediate. This is achieved via a Claisen condensation reaction between an appropriate ester, in this case, ethyl 3-chlorobenzoate, and acetonitrile using a strong base such as sodium hydride.

Reaction Mechanism

The mechanism involves the deprotonation of acetonitrile by sodium hydride to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl 3-chlorobenzoate. Subsequent elimination of the ethoxide leaving group yields the desired β-ketonitrile.

Figure 2: Mechanism of β-ketonitrile formation.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |

| Ethyl 3-chlorobenzoate | 184.62 | 50 | 9.23 g |

| Acetonitrile | 41.05 | 100 | 5.2 mL |

| Sodium Hydride (60% in mineral oil) | 24.00 | 75 | 3.0 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL |

| 1 M Hydrochloric Acid | - | - | As needed |

| Diethyl Ether | - | - | For extraction |

| Saturated Sodium Bicarbonate Solution | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate | - | - | For drying |

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with sodium hydride (60% dispersion in mineral oil, 3.0 g, 75 mmol).

-

The sodium hydride is washed with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and the hexane is carefully decanted.

-

Anhydrous THF (100 mL) is added to the flask.

-

A solution of ethyl 3-chlorobenzoate (9.23 g, 50 mmol) and acetonitrile (5.2 mL, 100 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride over 30 minutes.

-

The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction is cooled in an ice bath and quenched by the slow addition of 1 M HCl until the pH is neutral.

-

The mixture is then extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-chlorophenyl)-3-oxopropanenitrile as a solid.

Part 2: Synthesis of this compound

The final step involves the cyclocondensation of the synthesized β-ketonitrile with methylhydrazine. A critical consideration in this step is the regioselectivity of the reaction, as two different isomers can potentially be formed.

Controlling Regioselectivity

The reaction of a β-ketonitrile with a monosubstituted hydrazine like methylhydrazine can lead to two regioisomers: the 1,3-disubstituted and the 1,5-disubstituted pyrazole. The regiochemical outcome is influenced by the reaction conditions, particularly the solvent. It has been demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can significantly favor the formation of the 1,5-disubstituted isomer. This is attributed to the ability of fluorinated alcohols to stabilize the transition state leading to the desired product through hydrogen bonding.

Figure 3: Regioselective cyclization pathways.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |

| 3-(3-chlorophenyl)-3-oxopropanenitrile | 179.60 | 10 | 1.80 g |

| Methylhydrazine | 46.07 | 12 | 0.61 mL |

| 2,2,2-Trifluoroethanol (TFE) | 100.04 | - | 20 mL |

| Glacial Acetic Acid | - | - | catalytic |

| Saturated Sodium Bicarbonate Solution | - | - | For workup |

| Ethyl Acetate | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous Sodium Sulfate | - | - | For drying |

Procedure:

-

To a solution of 3-(3-chlorophenyl)-3-oxopropanenitrile (1.80 g, 10 mmol) in 2,2,2-trifluoroethanol (20 mL) in a round-bottom flask is added methylhydrazine (0.61 mL, 12 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the TFE is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.

Characterization Data (Predicted)

The following are predicted NMR spectral data based on the structure of the target compound and data from similar structures. Actual experimental data should be acquired for confirmation.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.80-7.78 (m, 1H, Ar-H)

-

7.65-7.62 (m, 1H, Ar-H)

-

7.35-7.28 (m, 2H, Ar-H)

-

5.85 (s, 1H, pyrazole-H4)

-

3.80 (s, 3H, N-CH₃)

-

3.75 (br s, 2H, -NH₂)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

155.0 (C5)

-

148.5 (C3)

-

135.0 (Ar-C)

-

134.5 (Ar-C)

-

129.8 (Ar-CH)

-

127.5 (Ar-CH)

-

125.0 (Ar-CH)

-

123.0 (Ar-CH)

-

91.0 (C4)

-

36.5 (N-CH₃)

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The key to a successful synthesis lies in the careful execution of the Claisen condensation to form the β-ketonitrile intermediate and the strategic use of a fluorinated solvent in the subsequent cyclocondensation to ensure high regioselectivity for the desired 1,5-disubstituted pyrazole. This guide offers a solid foundation for researchers to produce this valuable compound for applications in drug discovery and development.

References

-

Kirk, K. L. Fluorine in medicinal chemistry. J. Fluorine Chem.2006 , 127, 1013–1029. [Link]

Navigating the Unknown: A Technical Guide to Characterizing the Mechanism of Action of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutics. The compound 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine represents a molecule of interest within this class, yet its specific biological mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide addresses this knowledge gap not by presenting a known mechanism, but by providing a comprehensive framework for its elucidation. We will begin by establishing the compound's distinct identity and then delve into the broader context of aminopyrazole pharmacology. The core of this document is a proposed strategic workflow for researchers to systematically investigate and determine the mechanism of action of this and other novel compounds, transforming an unknown molecule into a potential therapeutic lead.

Introduction: The Enigma of this compound

A thorough review of scientific databases reveals that this compound is a defined chemical entity, but its biological activity and mechanism of action are not documented. It is crucial to distinguish it from structurally dissimilar, well-characterized ferroptosis inducers such as FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide)[1][2]. The significant structural differences between these two molecules make it highly improbable that they share a common mechanism of action.

The pyrazole core is a privileged scaffold in drug discovery, known for its ability to interact with a wide array of biological targets[3]. Derivatives of this heterocyclic amine are found in drugs with applications ranging from anti-inflammatory to anti-cancer treatments[3]. This established precedent underscores the potential of this compound as a bioactive molecule and provides a compelling rationale for the in-depth investigation of its pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3-chlorophenyl)-5-methylpyrazol-3-amine | [4] |

| Molecular Formula | C₁₀H₁₀ClN₃ | [4] |

| Molecular Weight | 207.66 g/mol | [4] |

| CAS Number | 40401-41-0 | [4] |

The Aminopyrazole Pharmacophore: A Survey of Potential Biological Targets

The 5-aminopyrazole moiety is a key feature of numerous biologically active compounds. Its prevalence in medicinal chemistry suggests a range of potential mechanisms of action for this compound. Structurally related compounds have been shown to target several important classes of proteins:

-

Kinase Inhibition: The aminopyrazole scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrazole ring and the amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. For example, derivatives of aminopyrazoles have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora kinases, both of which are crucial regulators of the cell cycle and are often dysregulated in cancer[5].

-

Anti-inflammatory Activity: Certain pyrazole derivatives exhibit potent anti-inflammatory effects. Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole ring and selectively inhibits cyclooxygenase-2 (COX-2)[1].

-

Receptor Modulation: The structural versatility of pyrazoles allows them to act as ligands for various receptors. For instance, Rimonabant, a pyrazole-based compound, was developed as a cannabinoid receptor 1 (CB1) antagonist.

Given this landscape, a logical starting point for the investigation of this compound would be to screen it against panels of kinases and other enzymes commonly targeted by pyrazole-containing molecules.

A Proposed Workflow for Mechanism of Action Elucidation

For a novel compound such as this compound, a systematic and multi-faceted approach is required to determine its mechanism of action. The following experimental workflow is proposed as a robust strategy for its characterization.

Phase 1: Initial Phenotypic and Target-Based Screening

The initial phase aims to identify any biological activity of the compound and to form early hypotheses about its potential targets.

Experimental Protocol: High-Throughput Phenotypic Screening

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia).

-

Compound Treatment: Plate cells in 96- or 384-well plates and treat with a concentration gradient of this compound (e.g., from 1 nM to 100 µM).

-

Viability Assay: After a 72-hour incubation period, assess cell viability using a suitable assay such as CellTiter-Glo® (Promega) or resazurin reduction.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Experimental Protocol: Broad Panel Kinase Screening

-

Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

-

Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

-

Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >50% inhibition). Follow up with dose-response assays for the primary hits to determine their IC50 values.

Caption: Phase 1 Workflow for Initial Biological Characterization.

Phase 2: Target Identification and Validation

If the initial screening reveals significant biological activity, the next phase focuses on identifying the specific molecular target(s).

Experimental Protocol: Affinity-Based Target Identification

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group or an affinity tag (e.g., biotin).

-

Cell Lysate Incubation: Incubate the affinity probe with cell lysate from a sensitive cell line.

-

Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with any bound proteins.

-

Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Hit Validation: Validate the identified protein targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm a direct interaction.

Phase 3: Pathway Analysis and Cellular Mechanism

Once a primary target is validated, the final phase involves understanding the downstream cellular consequences of target engagement.

Experimental Protocol: Cellular Pathway Analysis

-

Target Engagement Biomarker: Develop an assay to measure the direct engagement of the compound with its target in intact cells (e.g., a cellular thermal shift assay, CETSA).

-

Downstream Signaling: Treat cells with the compound and analyze the phosphorylation status and expression levels of key proteins in the target's signaling pathway using Western blotting or phospho-proteomics.

-

Gene Expression Profiling: Perform RNA sequencing (RNA-seq) on cells treated with the compound to identify global changes in gene expression and to reveal the affected cellular pathways.

-

Phenotypic Rescue: Use genetic techniques (e.g., siRNA, CRISPR/Cas9) to knock down the identified target. If the compound's effect is on-target, the knockdown should phenocopy the compound's effect, and overexpression of a resistant mutant of the target should rescue the cells from the compound's effects.

Caption: Workflow for Target Validation and MoA Elucidation.

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be discovered, its chemical structure places it within a class of compounds with significant therapeutic precedent. The lack of existing data presents a unique opportunity for novel discovery. The systematic approach outlined in this guide, progressing from broad screening to specific target validation and pathway analysis, provides a clear and robust roadmap for researchers. The successful elucidation of this compound's mechanism of action could not only reveal new biological insights but also pave the way for the development of a novel therapeutic agent.

References

-

Ou, Y., et al. (2021). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. PubMed. [Link]

-

Zhang, T., et al. (2021). FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. PubMed. [Link]

-

MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

Zhang, T., et al. (2021). FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. PubMed Central. [Link]

-

PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]

-

Shimada, K., et al. (2016). Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. National Institutes of Health. [Link]

-

ResearchGate. (2017). Fin56 induces autophagy in bladder cancer cells. [Link]

-

PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]

-

MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

-

Gaschler, M. M., & Stockwell, B. R. (2017). Unraveling cell death mysteries. PubMed Central. [Link]

-

ResearchGate. (2018). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]

- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. FIN 56 | Ferroptosis | Tocris Bioscience [tocris.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine Hydrochloride [benchchem.com]

Navigating the Bio-Potential of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide to Biological Activity Screening

Introduction: Unveiling the Therapeutic Promise of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast array of pharmacological activities.[1][2][3][4] These five-membered heterocyclic compounds are recognized for their metabolic stability and their capacity to engage in diverse biological interactions, leading to applications ranging from anti-inflammatory to anticancer treatments.[3][5][6][7] This guide focuses on a specific, yet promising, derivative: 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine .

While direct biological data for this exact molecule is nascent, the structural motifs present—a pyrazole core, a 3-chlorophenyl substituent, and a 5-amino group—provide a strong rationale for a comprehensive biological activity screening campaign. The chlorophenyl group, in particular, is known to enhance the biological activity of various compounds.[8] Structurally related pyrazole derivatives have demonstrated significant potential as kinase inhibitors, antimicrobial agents, and cytotoxic compounds, making these promising starting points for our investigation.[6][9][10][11][12][13]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines a hypothesis-driven, multi-tiered strategy for systematically screening the biological activity of this compound. Our approach is grounded in established scientific principles, emphasizing experimental causality and self-validating protocols to ensure the generation of robust and interpretable data.

Part 1: Strategic Framework for Biological Activity Screening

A successful screening campaign does not rely on random testing but on a logical, tiered approach that funnels a compound toward its most probable and potent biological applications. For this compound, we propose a three-tiered strategy, beginning with broad-based primary screening to identify general bioactivity, followed by more focused secondary and mechanistic studies to elucidate the specific mode of action.

Caption: Tiered screening workflow for this compound.

Part 2: Tier 1 - Primary Biological Activity Screening

The objective of Tier 1 is to cast a wide net and identify the most promising therapeutic areas for our lead compound. Based on the known activities of pyrazole derivatives, we will focus on three key areas: anticancer, kinase inhibition, and antimicrobial activity.[1][6][9][12][13]

Anticancer Cytotoxicity Screening

Rationale: A significant number of pyrazole-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[2][6][14][15][16][17] The structural similarity of our compound to known anticancer agents warrants a broad initial screen to identify susceptible cancer types.

Recommended Protocol: MTT Assay for Cell Viability

This colorimetric assay is a robust and widely used method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

-

Cell Culture: Plate cells from a diverse panel of cancer cell lines (e.g., breast, lung, colon, leukemia) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for a standard period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic or cytostatic activity.

Kinase Inhibition Profiling

Rationale: The pyrazole scaffold is a "privileged" structure in kinase inhibitor design, present in several FDA-approved drugs.[11][18] Many pyrazole derivatives function as ATP-competitive inhibitors, targeting the hinge region of kinases.[10] A broad kinase panel screen is the most efficient method to identify potential kinase targets.

Recommended Protocol: In Vitro Kinase Panel Screen (e.g., KinomeScan™ or similar service)

These commercially available services offer rapid screening against a large number of purified kinases.

Workflow:

-

Compound Submission: Provide a sample of this compound at a specified concentration (typically 1 µM or 10 µM) to the service provider.

-

Binding Assay: The compound is tested for its ability to bind to a large panel of human kinases (often over 400). The assay typically measures the displacement of a tagged ligand from the kinase active site.

-

Data Output: The results are usually provided as a percentage of inhibition or a dissociation constant (Kd) for each kinase.

-

Hit Identification: Kinases that show significant inhibition (e.g., >90% at 10 µM) are considered primary hits for further investigation.

Caption: Competitive inhibition of a kinase by a pyrazole derivative.

Antimicrobial Activity Screening

Rationale: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[9][12][13][19][20][21][22] A preliminary screen against a panel of pathogenic microbes is a cost-effective way to assess this potential.

Recommended Protocol: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Panel: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth medium.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

-

Visual Assessment: After incubation, visually inspect the wells for turbidity. The lowest concentration without visible growth is the preliminary Minimum Inhibitory Concentration (MIC).

Part 3: Tier 2 - Secondary Screening and Hit Validation

Once primary hits are identified, Tier 2 focuses on confirming the activity, determining potency, and establishing a dose-response relationship.

IC50 Determination for Anticancer Hits

Rationale: For any cancer cell lines that showed significant growth inhibition in the primary screen, a more precise measure of potency is required. The half-maximal inhibitory concentration (IC50) is the standard metric.

Recommended Protocol: Dose-Response Curve Generation

This involves expanding the concentration range used in the primary MTT assay.

Step-by-Step Methodology:

-

Cell Plating: Plate the "hit" cancer cell lines in 96-well plates.

-

Expanded Dilution Series: Prepare a more detailed serial dilution of the compound, typically a 10-point curve with 3-fold dilutions, centered around the estimated effective concentration from the primary screen.

-

MTT Assay: Perform the MTT assay as described in section 2.1.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

| Parameter | Description | Example Value |

| Top | Maximum cell viability (usually ~100%) | 100% |

| Bottom | Minimum cell viability | 5% |

| LogIC50 | Log of the compound concentration that inhibits 50% of cell growth | -6.5 |

| IC50 | The concentration that gives a response halfway between Top and Bottom | 316 nM |

| HillSlope | The steepness of the curve | -1.2 |

Table 1: Example Parameters from a Dose-Response Curve Fit

Selective Kinase IC50 Assays

Rationale: To validate the hits from the broad kinase panel, enzymatic assays are performed to determine the IC50 for the specific kinases of interest. This confirms direct inhibition and quantifies potency.

Recommended Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This type of assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Step-by-Step Methodology:

-

Reaction Setup: In a multi-well plate, combine the purified kinase, its specific substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

-

Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

IC50 Calculation: Plot luminescence against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Minimum Inhibitory Concentration (MIC) Determination

Rationale: This is a more rigorous follow-up to the preliminary antimicrobial screen, providing a quantitative measure of the compound's potency against specific microbial strains.

Recommended Protocol: CLSI Standard Broth Microdilution

Following the guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures the data is standardized and comparable. The protocol is similar to that in section 2.3 but with more stringent control over inoculum density and a more detailed dilution series. The MIC is officially defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism as detected by the unaided eye.

Part 4: Tier 3 - Mechanistic Studies

With confirmed activity and potency, the final tier aims to understand how the compound exerts its biological effect at a cellular level. These studies are guided by the findings from Tiers 1 and 2.

Elucidating the Anticancer Mode of Action

If the compound shows potent, selective cytotoxicity, the next logical step is to investigate its effect on core cellular processes like cell cycle progression and apoptosis.

Recommended Protocols:

-

Cell Cycle Analysis by Flow Cytometry:

-

Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

An accumulation of cells in a specific phase (G1, S, or G2/M) suggests cell cycle arrest.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells as described above.

-

Stain cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and propidium iodide (which enters late apoptotic/necrotic cells).

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.

-

Confirming Cellular Target Engagement and Pathway Modulation

If a specific kinase was identified as a potent target, it is crucial to confirm that the compound engages this target within the cell and modulates its downstream signaling pathway.

Recommended Protocols:

-

Western Blotting:

-

Treat cells with the compound for various times and at various concentrations.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against the target kinase's phosphorylated (active) form and its downstream substrates.

-

A decrease in the phosphorylation of the target and its substrates provides strong evidence of in-cell pathway inhibition.

-

Caption: Inhibition of a signaling pathway by the test compound.

Conclusion

The systematic screening strategy detailed in this guide provides a robust framework for characterizing the biological activity of this compound. By progressing from broad, high-throughput primary screens to focused secondary and mechanistic studies, researchers can efficiently identify and validate the compound's therapeutic potential. The inherent drug-like properties of the pyrazole scaffold, combined with the specific substitutions on this molecule, suggest a high probability of discovering novel biological activity. The causality-driven experimental choices and self-validating protocols outlined herein are designed to produce high-quality, actionable data, paving the way for potential future preclinical and clinical development.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

-

PubMed. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. [Link]

-

ScienceDirect. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. [Link]

-

MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

-

NIH. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

-

Oriental Journal of Chemistry. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

-

ScienceDirect. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

-

ResearchGate. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. [Link]

-

Royal Society of Chemistry. (2014). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]

-

PubMed Central. (2024). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. [Link]

-

Taylor & Francis Online. (2021). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. [Link]

-

PubMed Central. (2014). Current status of pyrazole and its biological activities. [Link]

-

PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

PubMed Central. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

CSIR-NIScPR. (2024). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]

-

Royal Society of Chemistry. (2019). Review: biologically active pyrazole derivatives. [Link]

-

ACS Publications. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

ResearchGate. (2024). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. [Link]

-

ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

Taylor & Francis Online. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

-

Taylor & Francis Online. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. [Link]

-

PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. [Link]

-

PubMed Central. (2022). Antibacterial pyrazoles: tackling resistant bacteria. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jchr.org [jchr.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The precise substitution pattern on the pyrazole and phenyl rings can significantly influence the compound's biological activity, making unambiguous structural confirmation and purity assessment paramount. This technical guide provides an in-depth overview of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are based on established principles and comparative analysis of closely related analogues, offering a robust framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, including the substituted aromatic ring, the heterocyclic pyrazole core, the methyl group, and the primary amine, each contribute distinct and predictable signals in various spectroscopic analyses. Understanding these contributions is key to a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole ring proton, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents and the nature of the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 (pyrazole) | 5.8 - 6.2 | Singlet (s) | N/A |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

| N-CH₃ | 3.6 - 3.9 | Singlet (s) | N/A |

| Ar-H | 7.2 - 7.8 | Multiplet (m) | ~7-9 |

-

Aromatic Protons (Ar-H): The four protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region. The exact splitting pattern will depend on the coupling between adjacent and meta protons.

-

Pyrazole Proton (H-4): This proton is on the five-membered ring and is expected to be a singlet due to the absence of adjacent protons.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the pyrazole nitrogen will appear as a sharp singlet.

-

Amine Protons (NH₂): The two protons of the primary amine will typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-5 (pyrazole) | 148 - 152 |

| C-3 (pyrazole) | 140 - 145 |

| C-4 (pyrazole) | 90 - 95 |

| Ar-C (C-Cl) | 133 - 136 |

| Ar-C | 120 - 132 |

| N-CH₃ | 35 - 40 |

-

Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are characteristic. C-5, bearing the amine group, and C-3, attached to the phenyl ring, will be the most downfield. C-4 will be significantly more upfield.

-

Aromatic Carbons: The six carbons of the chlorophenyl ring will have distinct signals, with the carbon bearing the chlorine atom (C-Cl) being readily identifiable.

-

N-Methyl Carbon: The carbon of the N-methyl group will appear in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program, with a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3200 - 3400 (two bands) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=N, C=C (ring) | Stretching | 1550 - 1620 |

| N-H (amine) | Bending | 1580 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 700 - 800 |

-

N-H Stretching: The primary amine will show two characteristic stretching bands in the 3200-3400 cm⁻¹ region.

-

C=N and C=C Stretching: The stretching vibrations of the pyrazole and phenyl rings will appear in the 1550-1620 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and process the data to obtain the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data

-

Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 207.66 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 207 and an M+2 peak at m/z ≈ 209 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion will likely involve the loss of small, stable molecules or radicals. Key fragmentation pathways could include:

-

Loss of the methyl group (•CH₃) from the molecular ion.

-

Cleavage of the bond between the pyrazole and the chlorophenyl ring.

-

Fragmentation of the pyrazole ring itself.

-

Experimental Protocol for MS Data Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization (EI) source (typically at 70 eV).

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and major fragment ions.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of using these spectroscopic techniques for the comprehensive characterization of this compound.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. By carefully analyzing the data from each technique and integrating the findings, researchers can confidently confirm the identity, purity, and structure of this and other novel chemical entities, which is a critical step in the drug discovery and development process. The predictive data and protocols provided in this guide serve as a valuable resource for scientists working with substituted pyrazoles.

References

-

PubChem. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link][1]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link][2]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link][3]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link][4][5]

-

Atmiya University. Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link][6]

-

PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link][7]

Sources

- 1. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profiling of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine: A Methodological Whitepaper

An In-depth Technical Guide for Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility is a leading cause of failure for promising drug candidates. This guide provides a comprehensive framework for characterizing the solubility of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, a novel heterocyclic amine. We present the scientific rationale and detailed protocols for determining its kinetic, thermodynamic, and pH-dependent solubility. This document is intended to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to generate a robust solubility profile, enabling informed decision-making throughout the drug development lifecycle.

Introduction: The Central Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1] For oral drug administration, an API must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[1] Consequently, low aqueous solubility is a major hurdle, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1]

Early and accurate assessment of solubility is therefore not just a routine measurement but a strategic imperative. It allows for the early identification of compounds that may fail due to poor absorption, saving significant time and resources.[2] Furthermore, a comprehensive solubility profile is essential for guiding lead optimization, selecting appropriate salt forms, and designing effective formulations.[3]

1.1 Physicochemical Profile of this compound

The subject of this guide, this compound, possesses structural features that require careful consideration for solubility assessment:

-

Pyrazole Core: The pyrazole ring system can act as a bioisostere for an aromatic ring, often improving physicochemical properties like solubility and lipophilicity.[4] Its two nitrogen atoms can participate in hydrogen bonding as both donors (N-H, if unsubstituted) and acceptors.[4]

-

Amine Group (-NH2): This basic functional group is ionizable. At physiological pH, it can be protonated, which typically increases aqueous solubility.[5]

-

Chlorophenyl Group: This lipophilic moiety contributes to the overall hydrophobicity of the molecule, potentially decreasing aqueous solubility.

-

Methyl Group: A small alkyl substituent that slightly increases lipophilicity.

Given its ionizable amine and pyrazole nitrogens, the compound is expected to behave as a weak base, exhibiting pH-dependent solubility.[5][6] The interplay between the polar amine/pyrazole groups and the non-polar chlorophenyl ring suggests that its solubility will be highly dependent on the solvent system.

Strategic Framework for Solubility Assessment

A robust solubility assessment involves multiple experimental approaches, each providing unique insights at different stages of drug development. The two primary types of solubility measurements are Kinetic and Thermodynamic .

-

Kinetic Solubility: This measures the concentration of a compound upon precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[7][8] It is a high-throughput method ideal for the early discovery phases (e.g., lead identification) to quickly rank and filter large numbers of compounds.[2][9] However, it may overestimate the true solubility because it does not represent a state of thermodynamic equilibrium.[7]

-

Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its solid form.[2][10] It is determined by adding an excess of the solid compound to the solvent and allowing sufficient time to reach saturation.[11][12] This method is more time and resource-intensive but provides the true solubility value, which is critical for late-stage preclinical development, formulation, and regulatory submissions under guidelines like the Biopharmaceutics Classification System (BCS).[2][13]

Our recommended workflow proceeds from a rapid kinetic screen to a definitive thermodynamic characterization.

Caption: Strategic workflow for solubility characterization.

Experimental Protocols

Adherence to rigorous, well-controlled protocols is essential for generating reliable and reproducible solubility data.[11]

3.1 Materials and Equipment

-

This compound (solid, >99% purity)

-

HPLC or UPLC system with UV or MS/MS detection

-

Analytical balance

-

Calibrated pH meter

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Glass vials and appropriate volumetric glassware

-

Solvents:

-

Aqueous Buffers (ICH/WHO Recommended): 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8).[14]

-

Biorelevant Media: Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF).

-

Organic Solvents/Co-solvents: DMSO, Ethanol, Methanol, Acetonitrile, Polyethylene glycol 400 (PEG 400).

-

3.2 Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol is adapted from standard industry and pharmacopeial methods and is designed to determine the true equilibrium solubility.[11][12]

Step 1: Preparation

-

Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[11]

-

Add a precise volume of the desired solvent (e.g., 1 mL of pH 6.8 phosphate buffer) to the vial.

-

Prepare at least three replicate samples for each solvent condition.

Step 2: Equilibration

-

Seal the vials securely.

-

Place the vials in a thermostatic shaker set to a controlled temperature (typically 25°C for standard measurements or 37°C for physiological relevance).

-

Shake the samples at a constant rate for a predetermined time, generally 24 to 48 hours, to ensure equilibrium is reached.[11] For some compounds, longer incubation may be necessary.

Step 3: Sample Processing

-

After incubation, allow the vials to stand briefly to let the excess solid settle. Visually confirm the presence of undissolved material.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately separate the dissolved compound from the solid material. This is a critical step to prevent artificially high results. Common methods include:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.

-

Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm). Discard the initial few drops to saturate any binding sites on the filter membrane.

-

Step 4: Quantification

-

Prepare a series of calibration standards of the test compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Dilute the processed sample (the clear filtrate or supernatant) into the appropriate concentration range for the analytical method.

-

Analyze the calibration standards and the diluted samples using a validated HPLC-UV or UPLC-MS/MS method.[2][10] The analytical method must be specific and sensitive for the compound of interest.

-

Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. This value is the thermodynamic solubility.

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to facilitate comparison across different conditions. The following table provides a template with hypothetical, yet realistic, data for this compound.

| Solvent System | Type | pH (at 37°C) | Solubility (µg/mL) | Solubility (µM) | Interpretation / Implication |

| 0.1 N HCl | Aqueous Buffer | 1.2 | 150.5 | 679.1 | Higher solubility in acidic conditions, typical for a weak base. Suggests good dissolution in the stomach.[5] |

| Acetate Buffer | Aqueous Buffer | 4.5 | 25.8 | 116.4 | Solubility decreases as pH approaches the compound's pKa. |

| Phosphate Buffer | Aqueous Buffer | 6.8 | 2.1 | 9.5 | Low solubility at near-neutral pH, indicating potential dissolution limitations in the intestine. |

| FaSSIF | Biorelevant Media | 6.5 | 5.3 | 23.9 | Slightly enhanced solubility over simple buffer due to bile salts, but still low. Confirms potential for solubility-limited absorption. |

| Water | Aqueous | ~7.0 (unbuffered) | 1.9 | 8.6 | Very low intrinsic aqueous solubility. |

| Ethanol | Organic Solvent | N/A | >1000 | >4512 | High solubility suggests suitability for use as a co-solvent in liquid formulations. |

| PEG 400 | Organic Solvent | N/A | >1000 | >4512 | High solubility; a common excipient for enhancing solubility in oral formulations.[1] |

| DMSO | Organic Solvent | N/A | >2000 | >9024 | Excellent solubility, suitable for preparing high-concentration stock solutions for in vitro assays. |

Interpretation of Results:

-

pH-Dependent Solubility: The data clearly demonstrate that this compound is a weak base with significantly higher solubility at low pH.[15] According to ICH guidelines, a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL of aqueous media across the pH range of 1.2-6.8.[16] With a solubility of only 2.1 µg/mL at pH 6.8, this compound would be classified as low solubility .

-

Implications for Oral Absorption: The low solubility in the intestinal pH range (pH 6.5-6.8) is a major developability risk. It suggests that the dissolution rate in the small intestine could be the rate-limiting step for absorption, potentially leading to poor and variable bioavailability.

-

Formulation Strategy: The high solubility in organic solvents like ethanol and PEG 400 provides a clear path forward for formulation development.[3] Strategies to overcome the low aqueous solubility could include:

-

Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.

-

Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can maintain the drug in a solubilized state in the GI tract.

-

Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area available for dissolution.[1]

-

Conclusion

This guide has outlined a systematic and scientifically grounded approach to characterizing the solubility of this compound. By employing both kinetic and thermodynamic methods, and by thoroughly investigating the pH-solubility profile, researchers can build a comprehensive understanding of this critical physicochemical property. The hypothetical data presented classify the compound as a weak base with low aqueous solubility, a common challenge in modern drug discovery. This early, data-driven assessment is invaluable, as it directly informs the strategies required to mitigate the risk of poor bioavailability and enables the rational design of effective drug delivery systems.

References

-

Glombitza, B. & Sugihara, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Indulkar, A. S., et al. (2024). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. Journal of Pharmaceutical Sciences. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link]

-

International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

-

PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling. [Link]

-